molecular formula C24H26ClN3O8 B13842186 8-Hydroxy-loxapine-glucuronide

8-Hydroxy-loxapine-glucuronide

Cat. No.: B13842186
M. Wt: 519.9 g/mol
InChI Key: PCHGVUYZVIEJND-NABGWTBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-loxapine-glucuronide is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the 8-hydroxy group of Loxapine. The molecular formula of this compound is C24H26ClN3O8, and it has a molecular weight of 519.93 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-loxapine-glucuronide typically involves the glucuronidation of 8-Hydroxy-loxapine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and efficient conversion of 8-Hydroxy-loxapine to its glucuronide form. The product is then purified using chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-loxapine-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Conjugation reactions involve the formation of additional glucuronides or other conjugates.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.

    Conjugation: Enzymatic reactions using glucuronosyltransferase and UDPGA.

Major Products Formed:

    Hydrolysis: 8-Hydroxy-loxapine and glucuronic acid.

    Conjugation: Additional glucuronides or other conjugates depending on the available functional groups

Scientific Research Applications

8-Hydroxy-loxapine-glucuronide has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Loxapine metabolites.

    Biology: Studied for its role in the metabolism and excretion of Loxapine in biological systems.

    Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.

    Industry: Utilized in the development of drug formulations and in the study of drug metabolism and pharmacokinetics

Mechanism of Action

The mechanism of action of 8-Hydroxy-loxapine-glucuronide is primarily related to its role as a metabolite of Loxapine. Loxapine acts as a dopamine antagonist and a serotonin 5-HT2 blocker. The glucuronidation of Loxapine to form this compound enhances its solubility and facilitates its excretion from the body. The molecular targets involved include dopamine and serotonin receptors, which are antagonized by Loxapine .

Comparison with Similar Compounds

    Loxapine: The parent compound, a dibenzoxazepine antipsychotic agent.

    8-Hydroxy-loxapine: The precursor to 8-Hydroxy-loxapine-glucuronide.

    Other Glucuronides: Compounds such as morphine-6-glucuronide and paracetamol-glucuronide, which undergo similar glucuronidation processes

Uniqueness: this compound is unique due to its specific formation from Loxapine and its role in the metabolism and excretion of this antipsychotic agent. Its study provides insights into the pharmacokinetics and pharmacodynamics of Loxapine, contributing to the understanding of its therapeutic effects and potential side effects.

Properties

Molecular Formula

C24H26ClN3O8

Molecular Weight

519.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H26ClN3O8/c1-27-6-8-28(9-7-27)22-14-10-12(25)2-4-16(14)35-17-5-3-13(11-15(17)26-22)34-24-20(31)18(29)19(30)21(36-24)23(32)33/h2-5,10-11,18-21,24,29-31H,6-9H2,1H3,(H,32,33)/t18-,19-,20+,21-,24+/m0/s1

InChI Key

PCHGVUYZVIEJND-NABGWTBKSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.